6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde
Overview
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as hydrazines and β-keto esters, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The reactions of this compound can yield a variety of products, including derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism is crucial for its application in drug development and other fields.
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Uniqueness: 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde stands out due to its specific functional group arrangement and reactivity. Its unique structure allows for distinct chemical properties and applications compared to similar compounds.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-6-4-8-9-2-1-3-11-7(6)9/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVIPYQHTWRTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706433-45-5 | |
Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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